(2S,4R)-1-[(tert-butoxy)carbonyl]-4-(methanesulfonyloxy)pyrrolidine-2-carboxylic acid
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Overview
Description
(2S,4R)-1-(tert-Butoxycarbonyl)-4-((methylsulfonyl)oxy)pyrrolidine-2-carboxylic acid is a chiral compound that is often used in organic synthesis. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amines during chemical reactions, and a methylsulfonyl (mesyl) group, which is a good leaving group in substitution reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-1-(tert-Butoxycarbonyl)-4-((methylsulfonyl)oxy)pyrrolidine-2-carboxylic acid typically involves the following steps:
Protection of the amine group: The amine group of pyrrolidine is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Introduction of the mesyl group: The hydroxyl group at the 4-position of the pyrrolidine ring is converted to a mesyl group using methanesulfonyl chloride and a base like pyridine.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The use of automated systems for the addition of reagents and control of reaction conditions is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The mesyl group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the functional groups present.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace the mesyl group under basic conditions.
Deprotection: Trifluoroacetic acid or hydrochloric acid is commonly used to remove the Boc group.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the compound.
Major Products Formed
Substitution: Products include derivatives where the mesyl group is replaced by other functional groups.
Deprotection: The primary amine is regenerated upon removal of the Boc group.
Oxidation and Reduction: Various oxidized or reduced forms of the compound, depending on the specific reaction conditions.
Scientific Research Applications
(2S,4R)-1-(tert-Butoxycarbonyl)-4-((methylsulfonyl)oxy)pyrrolidine-2-carboxylic acid is used in various fields of scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: The compound is used in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (2S,4R)-1-(tert-Butoxycarbonyl)-4-((methylsulfonyl)oxy)pyrrolidine-2-carboxylic acid depends on its use. In substitution reactions, the mesyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In deprotection reactions, the Boc group is removed under acidic conditions, regenerating the primary amine. The compound’s effects in biological systems are related to its ability to interact with enzymes and other proteins, often through covalent modification or as a substrate in enzymatic reactions.
Comparison with Similar Compounds
Similar Compounds
(2S,4R)-1-(tert-Butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid: Similar structure but with a hydroxyl group instead of a mesyl group.
(2S,4R)-1-(tert-Butoxycarbonyl)-4-aminopyrrolidine-2-carboxylic acid: Similar structure but with an amino group instead of a mesyl group.
(2S,4R)-1-(tert-Butoxycarbonyl)-4-bromopyrrolidine-2-carboxylic acid: Similar structure but with a bromine atom instead of a mesyl group.
Uniqueness
The presence of both the Boc protecting group and the mesyl leaving group makes (2S,4R)-1-(tert-Butoxycarbonyl)-4-((methylsulfonyl)oxy)pyrrolidine-2-carboxylic acid unique. This combination allows for selective reactions, such as the protection of the amine group while enabling substitution reactions at the mesyl group. This dual functionality is particularly useful in multi-step organic synthesis, where selective protection and deprotection are crucial.
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-methylsulfonyloxypyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO7S/c1-11(2,3)18-10(15)12-6-7(19-20(4,16)17)5-8(12)9(13)14/h7-8H,5-6H2,1-4H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGGZSVXCHFNXKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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